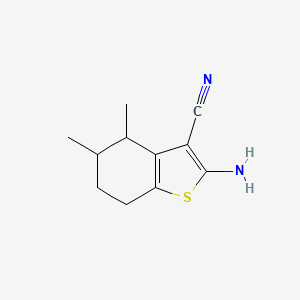

2-Amino-4,5-dimetil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo

Descripción general

Descripción

“2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile” is a chemical compound with the CAS Number: 1343356-34-2 . It has a molecular weight of 206.31 . The compound is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-aminothiophene-3-carbonitrile derivatives, which are structurally similar to the compound , has been studied using high-speed vibration milling . The process involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H14N2S/c1-6-3-4-9-10(7(6)2)8(5-12)11(13)14-9/h6-7H,3-4,13H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.

Chemical Reactions Analysis

The compound may be involved in the Gewald reaction, a well-studied multi-component reaction . This reaction involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 206.31 .

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, que comparten similitudes estructurales con 2-Amino-4,5-dimetil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carbonitrilo, se ha informado que exhiben actividades antivirales significativas. Estos compuestos pueden unirse con alta afinidad a múltiples receptores, lo que es beneficioso para desarrollar nuevos derivados con propiedades antivirales potenciales .

Actividades antiinflamatorias y analgésicas

Los compuestos estructuralmente relacionados con el derivado de benzotiofeno en cuestión han mostrado prometedoras actividades antiinflamatorias y analgésicas. Esto sugiere que This compound podría sintetizarse y examinarse para detectar efectos farmacológicos similares .

Potencial anticancerígeno

El andamiaje de indol que se encuentra en muchos compuestos bioactivos es conocido por sus propiedades anticancerígenas. Dadas las características estructurales de This compound, podría servir como una molécula líder en la síntesis de nuevos agentes anticancerígenos .

Actividad antimicrobiana

Los derivados de tiofeno han sido reconocidos por sus propiedades antimicrobianas. La presencia de la porción de tiofeno en This compound indica un potencial para el desarrollo de agentes antimicrobianos, que podrían ser particularmente útiles para combatir cepas resistentes a los medicamentos .

Inhibición de la quinasa

Los derivados de tiofeno también se sabe que actúan como inhibidores de la quinasa, que son cruciales en el tratamiento de diversas enfermedades, incluido el cáncer. El componente de tiofeno de This compound podría explotarse para desarrollar nuevos fármacos inhibidores de la quinasa .

Aplicaciones en ciencia de materiales

Más allá de la química medicinal, el tiofeno y sus derivados tienen aplicaciones en la ciencia de materiales debido a sus interesantes propiedades electrónicas. El compuesto en cuestión podría investigarse por su utilidad en la creación de nuevos materiales con propiedades conductoras o fotovoltaicas específicas .

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

Similar compounds, such as indole derivatives, are known to interact with their targets and cause changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .

Result of Action

Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Additionally, it is relatively stable and has a high solubility in water, making it ideal for a variety of laboratory applications. However, 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is toxic and must be handled with caution.

Direcciones Futuras

The potential applications of 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile are still being explored. Potential future directions for research include further exploration of its potential use as a therapeutic agent, as a catalyst for organic synthesis, and as a fluorescent probe for the detection of biological molecules. Additionally, further research could be conducted to explore the potential of 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as a photosensitizer for photodynamic therapy. Furthermore, studies could be conducted to explore the potential of 2-Amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile as an inhibitor of cancer cell migration.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propiedades

IUPAC Name |

2-amino-4,5-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-6-3-4-9-10(7(6)2)8(5-12)11(13)14-9/h6-7H,3-4,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTPZYJOIMPIQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1C)C(=C(S2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

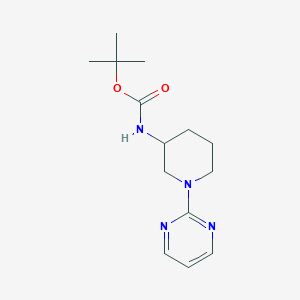

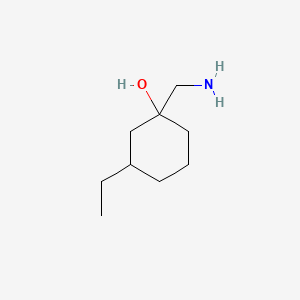

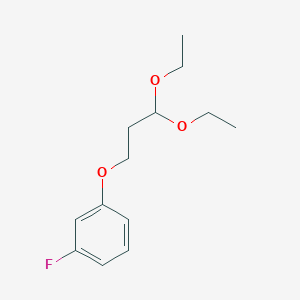

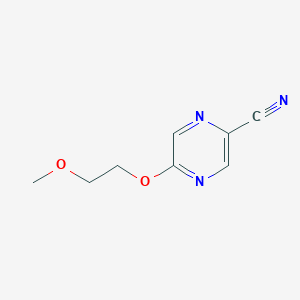

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

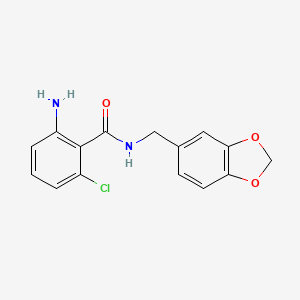

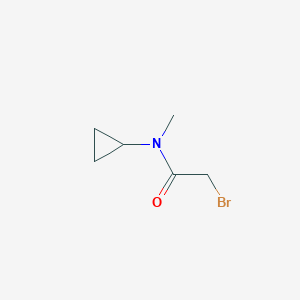

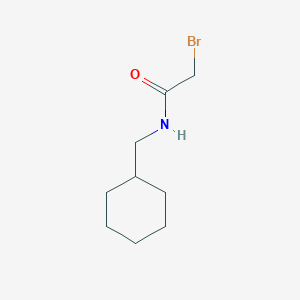

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)

![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)

![3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1375158.png)

![2-[(4-Aminonaphthalen-1-yl)oxy]propanamide](/img/structure/B1375168.png)

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)